1-(2-Azidoethyl)-2-methyl-5-nitroimidazole
Description
Contextualization of Nitroimidazole Derivatives in Medicinal Chemistry and Chemical Biology
Nitroimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. researchgate.net Historically, they have been widely utilized as antimicrobial agents against anaerobic bacteria and protozoa. researchgate.netjocpr.com The simplest structural unit for this activity is the 1-alkyl-5-nitro-imidazole moiety, which is present in drugs like metronidazole (B1676534) and tinidazole (B1682380). researchgate.netjocpr.com
The biological mechanism of action of 5-nitroimidazoles is linked to the reduction of the nitro group under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of anaerobic organisms and solid tumors. researchgate.netresearchgate.net This reduction leads to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA. researchgate.net This inherent hypoxia-selectivity has propelled the exploration of nitroimidazoles beyond antimicrobial applications into the realm of oncology. researchgate.net They are extensively investigated as radiosensitizers to enhance the efficacy of cancer radiation therapy and as scaffolds for hypoxia-activated prodrugs (HAPs). nih.govnih.gov HAPs are designed to be activated specifically in the hypoxic cores of tumors, thereby minimizing off-target toxicity. nih.govnih.gov Furthermore, the selective trapping of nitroimidazole derivatives in hypoxic cells makes them excellent candidates for the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize hypoxic regions in tumors. researchgate.netnih.govnih.gov
Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry and Molecular Assembly
The azide group (–N₃) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide is a small, stable, and abiotic functional group, meaning it is largely unreactive with the vast array of functional groups found in biological systems. nih.gov
This chemical inertness is key to its utility. The azide group's most prominent role is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". aatbio.com This reaction allows for the efficient and specific ligation of an azide-containing molecule to an alkyne-containing molecule, forming a stable triazole linkage. aatbio.com The reliability, high yield, and compatibility with aqueous environments make CuAAC a powerful tool for molecular assembly. aatbio.com
In the context of bioconjugation, the azide functionality enables the precise attachment of molecules of interest—such as fluorescent dyes, imaging agents, or therapeutic payloads—to biomolecules or other chemical scaffolds. nih.gov This has profound implications for creating complex molecular architectures, such as antibody-drug conjugates, targeted imaging probes, and functionalized nanoparticles. The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly advantageous for applications in living cells where copper toxicity is a concern.
Rationale for Research Focus on 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole as a Key Intermediate
The strategic importance of this compound lies in its capacity to bridge the worlds of hypoxia-targeting and bioorthogonal chemistry. It is a bifunctional molecule that marries the hypoxia-selective properties of the 2-methyl-5-nitroimidazole (B138375) core with the versatile conjugation capabilities of the azide group.
This compound serves as a critical intermediate for the synthesis of a wide array of more complex molecules. For instance, the synthesis of novel antimicrobial agents often involves the modification of the side chain of a metronidazole-like scaffold. researchgate.netbrieflands.com By starting with this compound, chemists can readily introduce various functionalities through click chemistry to explore structure-activity relationships.
More significantly, this compound is a valuable precursor for the development of hypoxia-activated prodrugs and hypoxia imaging agents. nih.govnih.gov The nitroimidazole moiety acts as the "warhead" or the "reporter" that is selectively activated or retained in hypoxic tissues, while the azide group provides a convenient attachment point for a therapeutic agent, a PET or SPECT radionuclide chelator, or a fluorescent probe. nih.govnih.govnih.gov This modular approach allows for the relatively straightforward synthesis of a library of compounds for screening and optimization.
The synthesis of this compound itself is typically achieved from readily available starting materials like metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) through the conversion of the hydroxyl group to a leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an azide salt.
Overview of Research Areas and Methodologies Applied
Research involving this compound and its derivatives spans several key areas, primarily driven by its potential applications in medicine.
Drug Discovery: A significant area of research is the synthesis of novel antimicrobial and anticancer agents. brieflands.commdpi.com The modular nature of the compound allows for the creation of libraries of derivatives through click chemistry, which are then screened for biological activity. nih.gov
Hypoxia Imaging: The development of PET and SPECT imaging agents to visualize tumor hypoxia is a major focus. nih.govnih.govkoreascience.kr This involves conjugating the azide group with chelating agents that can bind to radionuclides like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). nih.govnih.gov
Hypoxia-Activated Prodrugs: Researchers are designing and synthesizing HAPs where an active drug is linked to the nitroimidazole scaffold via the azide group. nih.govnih.gov The goal is to create therapeutics that are selectively released in the tumor microenvironment. nih.gov
A variety of analytical and biochemical methodologies are employed to characterize and evaluate these compounds:
Chemical Synthesis and Characterization: Standard organic synthesis techniques are used to prepare the compounds. researchgate.netbrieflands.com Characterization is performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.net
In Vitro Evaluation: The biological activity of the synthesized compounds is assessed through various in vitro assays. For antimicrobial agents, this includes determining the Minimum Inhibitory Concentration (MIC) against different bacterial or protozoal strains. nih.gov For anticancer agents and imaging probes, cell culture studies are conducted under both normoxic and hypoxic conditions to evaluate cytotoxicity and selective uptake. nih.gov
In Vivo Studies: Promising candidates are further evaluated in animal models. nih.gov Biodistribution studies and microPET/SPECT imaging are performed to assess the tumor-targeting ability and pharmacokinetic properties of new imaging agents. nih.govnih.gov The efficacy of HAPs is tested in tumor-bearing animal models. nih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a crucial tool for the purification and analysis of the synthesized compounds and for studying their stability and metabolism. nih.gov
The following tables provide an overview of the key properties of the parent compound and examples of research findings related to its derivatives.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₆H₈N₆O₂ |
| Molecular Weight | 196.17 g/mol |
| Appearance | Not specified in the provided results |
| Solubility | Not specified in the provided results |
Table 2: Selected Research Findings on Derivatives of this compound
| Research Area | Derivative Type | Key Finding | Reference |
|---|---|---|---|
| Antimicrobial Activity | Thiourea and thiazoline (B8809763) derivatives | Moderate antimicrobial activity against various bacterial and fungal strains. | nih.gov |
| Antimicrobial Activity | Substituted benzamide (B126) derivatives | Some derivatives showed notable activity against Helicobacter pylori. | brieflands.com |
| Hypoxia Imaging | ⁶⁸Ga-labeled PET tracers | Nitroimidazole derivatives labeled with ⁶⁸Ga show promise for PET imaging of hypoxic tumors. | nih.gov |
| Hypoxia-Activated Prodrugs | SN-38 conjugate | A 2-nitroimidazole (B3424786) prodrug of the topoisomerase inhibitor SN-38 released the active drug under hypoxic conditions. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-azidoethyl)-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O2/c1-5-8-4-6(12(13)14)11(5)3-2-9-10-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNJAQYCPKISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCN=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390579 | |
| Record name | NSC265263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60666-28-6 | |
| Record name | NSC265263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC265263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 2 Azidoethyl 2 Methyl 5 Nitroimidazole and Its Derivatives
Retrosynthetic Analysis and Key Disconnection Strategies from Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-(2-azidoethyl)-2-methyl-5-nitroimidazole, two primary disconnection points are identified on the side chain attached to the imidazole (B134444) ring.
Disconnection 1 (C-N₃ bond): The bond between the ethyl chain and the azide (B81097) group is a logical point for disconnection. This suggests a precursor molecule where the azide is replaced by a good leaving group, which in turn can be formed from a hydroxyl group. This pathway leads back to 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, commonly known as Metronidazole (B1676534), as a key intermediate.
Disconnection 2 (N¹-C bond): The bond between the imidazole ring's nitrogen (at position 1) and the azidoethyl side chain can also be disconnected. This strategy points to two separate precursors: the 2-methyl-5-nitroimidazole (B138375) core and a suitable azidoethylating agent, such as 2-azidoethyl tosylate. organic-chemistry.orgnih.gov
The most common and practical approach involves the functionalization of Metronidazole, leveraging its existing 2-methyl-5-nitroimidazole core and the reactive hydroxyl group on its side chain. mdpi.commdpi.com
The foundational precursor for many synthetic routes is 2-methyl-5-nitroimidazole. It is typically synthesized via the nitration of 2-methylimidazole (B133640). guidechem.com This process involves treating 2-methylimidazole with a strong nitrating agent, usually a mixture of concentrated nitric acid and concentrated sulfuric acid, at elevated temperatures. guidechem.com The presence of both 4-nitro and 5-nitro isomers is possible, making control of reaction conditions crucial for selectively obtaining the desired 5-nitro isomer, which is the key starting material for drugs like Metronidazole and Dimetridazole. guidechem.com
Table 1: Synthesis of 2-Methyl-5-nitroimidazole
| Starting Material | Reagents | Key Conditions | Product |
|---|
Data sourced from Guidechem. guidechem.com
When the synthesis strategy involves attaching the entire side chain at once, a pre-formed azidoethylating agent is required. These reagents can be prepared through several methods. A common approach is the in-situ deprotonation of a nitroimidazole followed by a reaction with 1-azido-2-chloroethane (B1610171) or 2-azidoethyl mesylate at elevated temperatures in a solvent like DMF. nih.gov Alternatively, aryl azides can be formed in high yields from arenediazonium tosylates and sodium azide in water at room temperature, a method that is experimentally simple and avoids metal catalysis. organic-chemistry.org
Functional Group Transformations and Derivatization from Metronidazole
Derivatization from Metronidazole is a highly efficient route to this compound. This pathway takes advantage of the hydroxyl group (-OH) on the ethyl side chain of the Metronidazole molecule. tandfonline.comjocpr.com The core of this strategy is a two-step process: first converting the poorly reactive hydroxyl group into an excellent leaving group, and then substituting it with an azide nucleophile. mdpi.com
The hydroxyl group is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. chemistrysteps.com Therefore, it must first be converted into a group that is more stable upon departure. Common strategies involve converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.comucalgary.ca
Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (-OTs). ucalgary.cakhanacademy.org The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.
Mesylation: A similar transformation can be achieved using methanesulfonyl chloride (MsCl) to create a mesylate (-OMs) group, which is also a very effective leaving group. mdpi.com
These reactions are typically performed under mild conditions to avoid unwanted side reactions. The choice of base, such as pyridine or triethylamine, is important to neutralize the HCl byproduct generated during the reaction. nih.govresearchgate.net
Table 2: Reagents for Converting Hydroxyl to Good Leaving Groups
| Leaving Group | Reagent | Typical Base |
|---|---|---|
| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine |
| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA) |
Data sourced from various chemical synthesis guides. mdpi.comchemistrysteps.comucalgary.ca
Once the hydroxyl group has been converted to a good leaving group (e.g., tosylate or mesylate), the azide moiety is introduced. This is achieved through a classic bimolecular nucleophilic substitution (Sɴ2) reaction. masterorganicchemistry.com The tosylated or mesylated Metronidazole derivative is treated with an azide salt, most commonly sodium azide (NaN₃). mdpi.commdpi.com
In this step, the highly nucleophilic azide ion (N₃⁻) attacks the carbon atom bonded to the leaving group, displacing it and forming the C-N₃ bond. masterorganicchemistry.comnih.gov This reaction typically proceeds with inversion of stereochemistry if the carbon is a stereocenter. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation (Na⁺) while leaving the azide nucleophile highly reactive. nih.gov This method has been successfully used to prepare the metronidazole-derived azide, which serves as a versatile intermediate for further reactions. mdpi.commdpi.com
Reaction Optimization and Yield Enhancement Strategies
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the efficiency of the synthesis.
Solvent and Base Selection: In the alkylation of nitroimidazoles, the choice of solvent and base can significantly impact the yield. Studies have shown that using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) at a moderately elevated temperature (e.g., 60°C) can lead to good yields.
Temperature Control: For the tosylation or mesylation step, the reaction is often initiated at a low temperature (e.g., 0°C) before being allowed to warm to room temperature. This helps to control the initial exothermic reaction and prevent the formation of byproducts. nih.gov
Reaction Time: Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. Allowing the reaction to proceed for too long or too short a time can result in either the formation of impurities or an incomplete reaction, both of which lower the final yield.
Purification Methods: Post-reaction workup and purification are crucial. This typically involves washing the reaction mixture with water or brine to remove inorganic salts and water-soluble impurities, followed by extraction with an organic solvent. The final product is often purified by column chromatography or recrystallization to achieve high purity. tandfonline.com
Table 3: Key Compounds in Synthesis
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| This compound | C₆H₈N₆O₂ | Target Product |
| Metronidazole | C₆H₉N₃O₃ | Key Precursor/Starting Material |
| 2-Methyl-5-nitroimidazole | C₄H₅N₃O₂ | Core Precursor |
| 2-Methylimidazole | C₄H₆N₂ | Starting material for the core |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | Tosylating Agent |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | Mesylating Agent |
| Sodium Azide | NaN₃ | Azide Source (Nucleophile) |
| Pyridine | C₅H₅N | Base |
| Triethylamine (TEA) | C₆H₁₅N | Base |
Purification, Isolation, and Scale-Up Methodologies
The successful synthesis of this compound and its derivatives is critically dependent on robust purification and isolation protocols to ensure high purity of the final compounds. Following the synthetic reactions, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. A variety of standard and advanced laboratory techniques are employed for purification.
Commonly utilized methods include column chromatography, crystallization, trituration, and liquid-liquid extraction. For instance, the direct synthesis of this compound from its tosylated precursor involves purification by triturating the residue with n-hexane, followed by washing the resulting solid multiple times with the same solvent to remove impurities. brieflands.com For derivatives, column chromatography is a prevalent technique. The choice of mobile phase is crucial for effective separation; examples include mixtures of dichloromethane (B109758) and methanol (B129727) (in ratios from 97:3 to 83.3:16.6) and dichloromethane with methanol over silica (B1680970) gel (from 9.5:0.5 to 3:1). brieflands.comnih.gov
Another common purification strategy involves neutralization and extraction. In the synthesis of various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, the reaction mixture is neutralized with an aqueous sodium bicarbonate solution. researchgate.net The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate. brieflands.comresearchgate.net The combined organic layers are subsequently evaporated to yield the crude product, which can be further purified by recrystallization from solvent systems like acetone/water.
The table below summarizes various purification techniques reported for this compound and related compounds.
Table 1: Purification and Isolation Techniques
| Compound Type | Purification Method | Details | Source(s) |
|---|---|---|---|
| This compound | Trituration & Washing | The residue was triturated with n-hexane and the solid was washed several times. | brieflands.com |
| Nitroimidazole Derivatives | Column Chromatography | Mobile Phase: Dichloromethane 97% : Methanol 3%. | brieflands.com |
| Nitroimidazole Hybrids | Column Chromatography | Mobile Phase: Dichloromethane : Methanol (from 9.5:0.5 to 3:1) over silica. | nih.gov |
| Substituted Nitroimidazoles | Extraction & Recrystallization | Neutralization with 5% NaHCO₃ solution, extraction with dichloromethane, and recrystallization from acetone/water. | researchgate.net |
| Piperazine Derivative | Column Chromatography | Mobile Phase: Chloroform, followed by Chloroform 83.3% : Methanol 16.6%. | brieflands.com |
Scaling up the synthesis of this compound from laboratory to industrial production introduces significant challenges. These include managing reaction heat, ensuring homogenous mixing, handling potentially hazardous reagents like sodium azide on a large scale, and developing cost-effective purification methods. While specific scale-up data for the azido (B1232118) compound is not widely published, protocols for its precursor, metronidazole (2-methyl-5-nitroimidazole-1-ethanol), provide insight into industrial processes. A patented method for synthesizing this precursor involves reacting 2-methyl-5-nitroimidazole with ethylene (B1197577) oxide in a mixed solvent system of formic acid and sulfuric acid. google.com The process includes carefully controlled alternate additions of reagents, temperature management between 72-108°C, and a specific reaction time of 2.5-5 hours. google.com Purification on a large scale is achieved through pH-controlled crystallization; sodium hydroxide is added to adjust the pH to 9.5-10.5, causing the product to precipitate. google.com This is followed by filtration, washing, and decoloring to obtain the final, high-purity product with yields reported around 72-75%. google.com Such methodologies, focusing on crystallization over chromatography, are often preferred in industrial settings due to lower cost and solvent consumption.
Considerations for Green Chemistry in Synthetic Design
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances, are increasingly important in pharmaceutical synthesis. mdpi.com For this compound and its derivatives, applying these principles can lead to more sustainable, safer, and cost-effective manufacturing processes.
Key areas of focus for green synthetic design include the choice of solvents, reagents, and energy sources. A significant advancement is the use of environmentally benign solvents. For example, a highly eco-friendly approach for creating related imidazole hybrids involves using an aqueous medium for the key carbon-carbon bond-forming reaction. nih.gov This method minimizes the use of volatile organic compounds (VOCs), which are common in traditional synthesis. Another green approach is the development of solvent-free processes, such as using potter's clay and microwave irradiation for the synthesis of azomycin (B20884) (2-nitroimidazole), a related parent compound. nih.gov
Atom economy, a core principle of green chemistry, is maximized by designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. One-pot reactions, where multiple reaction steps are carried out in the same vessel, contribute to this by reducing the need for intermediate purification steps, thereby saving solvents and energy. mdpi.com
The use of biocatalysis, employing enzymes or whole cells to catalyze reactions, represents a frontier in green pharmaceutical synthesis. mdpi.com Enzymes operate under mild conditions (e.g., in water at ambient temperature and pressure), exhibit high selectivity, and can eliminate the need for protecting groups, thus simplifying synthetic routes and reducing waste. mdpi.com While specific applications of biocatalysis for this compound are not yet widely reported, the broader success of this technique in producing other N-heterocycles suggests it is a promising area for future research. mdpi.com
The table below outlines key green chemistry considerations applicable to the synthesis of the target compound and its derivatives.
Table 2: Green Chemistry Approaches in Nitroimidazole Synthesis
| Green Chemistry Principle | Application in Nitroimidazole Synthesis | Benefits | Source(s) |
|---|---|---|---|
| Use of Safer Solvents | An eco-friendly aqueous approach was used for the formation of a carbon-carbon bond. | Reduces use of volatile organic compounds (VOCs), improves safety. | nih.gov |
| Energy Efficiency | Use of microwave irradiation under solvent-free conditions. | Reduces reaction times and energy consumption. | nih.gov |
| Waste Prevention | One-pot reactions and catalytic methods using recyclable catalysts. | Improves atom economy, prevents hazardous waste. | mdpi.com |
| Use of Renewable Feedstocks | While not yet prevalent, research into bio-based starting materials is a key goal. | Reduces reliance on petrochemicals. | mdpi.com |
By integrating these green chemistry principles into the design of synthetic routes, the environmental footprint and potential hazards associated with the production of this compound can be significantly reduced.
Chemical Reactivity and Mechanistic Transformations of 1 2 Azidoethyl 2 Methyl 5 Nitroimidazole
Reactivity Profile of the Azide (B81097) Moiety in Click Chemistry
The terminal azide group on the ethyl side chain of 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is a cornerstone of its utility as a chemical probe and building block. Azides are highly energetic functional groups that are relatively stable in biological systems, yet they can be induced to react with high efficiency and specificity under specific conditions. nih.govrsc.org This bioorthogonal nature makes the azide an ideal functional group for "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups and solvents, including water. organic-chemistry.orgsigmaaldrich.com
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent example of a click reaction. organic-chemistry.orgsigmaaldrich.com It involves the reaction between an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. thieme-connect.denih.gov This transformation is not a true concerted cycloaddition but proceeds via a multi-step mechanism involving copper(I) acetylide intermediates. The reaction is characterized by an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction. organic-chemistry.org
The azide moiety of this compound makes it an ideal substrate for CuAAC reactions. It can be efficiently conjugated to a wide variety of molecules functionalized with a terminal alkyne, including biomolecules, fluorescent dyes, and other synthons for drug discovery. nih.govresearchgate.net The reaction is typically performed under mild conditions, often at room temperature in aqueous or mixed aqueous-organic solvents. thieme-connect.decsmres.co.uk The catalytic Cu(I) species is commonly generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. sigmaaldrich.com To prevent oxidative side reactions and stabilize the Cu(I) catalyst, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often employed. sigmaaldrich.com
| Catalyst System | Typical Solvents | Temperature | Outcome |
| Cu(I) salt (e.g., CuI, [Cu(CH₃CN)₄]PF₆) | THF, CH₂Cl₂, DMF | Room Temp. | High yield of 1,4-disubstituted 1,2,3-triazole |
| CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O, DMF/H₂O, H₂O | Room Temp. | High yield of 1,4-disubstituted 1,2,3-triazole csmres.co.uk |
| Cu(II)-TBTA complex / Sodium Ascorbate | Aqueous buffers, DMSO | Room Temp. | Bioconjugation applications, high yield sigmaaldrich.com |
| Heterogeneous (e.g., Copper-on-charcoal) | Various (Flow chemistry) | Elevated Temp. | Good functional group tolerance and high yields rsc.org |
This table presents representative conditions for CuAAC reactions applicable to azides like this compound.
A significant advancement in click chemistry for biological applications is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction circumvents the need for a copper catalyst, which can be toxic to living systems. rsc.org The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145) derivative, which releases significant enthalpic energy upon reacting with an azide to form the triazole product. This allows the reaction to proceed rapidly at physiological temperatures and concentrations without any catalyst. nih.gov
This compound is an excellent reaction partner for SPAAC. In a bioorthogonal context, the molecule can be introduced into a biological system, where it remains inert until it encounters a target biomolecule that has been labeled with a strained alkyne. nih.gov This strategy has been widely used for labeling and visualizing glycans, proteins, and other biomolecules in living cells and organisms. nih.gov The reaction kinetics can be tuned by modifying the structure of the strained alkyne. nih.gov
| Strained Alkyne Abbreviation | Full Name | Relative Reactivity | Key Features |
| OCT | Cyclooctyne | Low | First-generation, limited by slow kinetics nih.gov |
| DIFO | Difluorinated Cyclooctyne | High | Fluorine substitution enhances reaction rate nih.gov |
| BCN | Bicyclo[6.1.0]non-4-yne | High | Highly strained and reactive nih.gov |
| DIBO / ADIBO | Dibenzocyclooctynol / Azadibenzocyclooctyne | Very High | Fused aromatic rings increase strain and reactivity nih.govnih.gov |
This table lists common strained alkynes used in SPAAC, which are suitable reaction partners for this compound.
The Staudinger ligation is another powerful bioorthogonal reaction that utilizes the azide functional group. nih.gov The classic Staudinger reaction involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate, which is then typically hydrolyzed in water to yield a primary amine and the corresponding phosphine (B1218219) oxide. researchgate.net The Staudinger ligation is a modification of this process, developed by Bertozzi and coworkers, where the phosphine reagent is engineered with an intramolecular electrophilic trap (e.g., a methyl ester). thermofisher.com This trap intercepts the aza-ylide intermediate in a rapid intramolecular reaction, leading to the formation of a stable amide bond before hydrolysis can occur. researchgate.netthermofisher.com
The azide of this compound can readily participate in Staudinger ligations. This allows for the covalent attachment of the nitroimidazole moiety to proteins, peptides, or other molecules functionalized with an appropriate phosphine reagent. nih.govrsc.org The reaction is highly chemoselective and proceeds under mild, physiological conditions without the need for any catalyst, making it a valuable tool for bioconjugation. thermofisher.com
Organic azides like the one in this compound are metastable and can decompose upon exposure to heat or ultraviolet (UV) light. researchgate.net This decomposition typically proceeds with the extrusion of dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. The resulting electron-deficient nitrene can then undergo a variety of subsequent reactions, including C-H bond insertion, addition to double bonds, or rearrangement to form an imine. researchgate.net While this reactivity is less controlled than click chemistry, it can be exploited in specific applications such as photolabeling or for the synthesis of complex nitrogen-containing heterocycles.
Reactivity of the Nitro Group
The 5-nitro group on the imidazole (B134444) ring is the second key functional center of the molecule. Its reactivity is dominated by reductive transformations, which are fundamental to the biological activity of many 5-nitroimidazole-based drugs. jocpr.com
The 5-nitroimidazole moiety can undergo reductive bioactivation, particularly under the low-oxygen (hypoxic) conditions found in certain tumor microenvironments or within anaerobic microorganisms. jocpr.com This process involves the single-electron reduction of the nitro group to form a nitro radical anion (-NO₂•⁻). nih.govacs.org This reduction can be mediated by various cellular enzymes, such as nitroreductases (e.g., xanthine (B1682287) oxidase) or ferredoxin, or by chemical reducing agents. nih.govrsc.orgnih.gov
5-nitroimidazoles are generally more difficult to reduce than their 2-nitroimidazole (B3424786) counterparts due to a lower redox potential. nih.gov However, once formed, the nitro radical anion is a highly reactive species. nih.govresearchgate.net Under anaerobic conditions, this radical can go on to form other reactive nitrogen species that can cause damage to cellular macromolecules, including DNA, leading to strand breaks and cell death. jocpr.comrsc.org In the presence of oxygen, the nitro radical anion can transfer its excess electron to O₂, regenerating the parent nitro compound and forming a superoxide (B77818) radical (O₂•⁻), which can lead to oxidative stress. nih.gov This redox cycling can limit the activity of the compound under aerobic conditions. The formation of these radical species has been detected and studied using techniques like electron spin resonance (ESR) spectroscopy and cyclic voltammetry. nih.govnih.govresearchgate.net
| 5-Nitroimidazole Compound | Reductant / Method | Key Finding | Reference |
| Metronidazole (B1676534), Ronidazole | Catecholamines (e.g., norepinephrine) | Formation of nitro anion radicals detected by ESR spectroscopy. nih.gov | nih.gov |
| Misonidazole, Benznidazole | Rat Hepatocytes | Intact hepatocytes reduce nitroimidazoles to their respective nitro radical anions. nih.gov | nih.gov |
| Tinidazole (B1682380) | Electrochemical Reduction | In-situ generation of nitro radical anion, which interacts with DNA bases. acs.org | acs.org |
| Ornidazole | Xanthine Oxidase | Enzymatic reduction of the nitro group; complexation with Cu(II) decreases radical formation. rsc.org | rsc.org |
| Megazol | Cyclic Voltammetry | A well-resolved nitro/nitro radical anion couple is observed, indicating radical formation. researchgate.net | researchgate.net |
This table summarizes research findings on the generation of radical species from various 5-nitroimidazole drugs, illustrating the expected reactivity of the nitro group in this compound.
Influence on Imidazole Ring Electronic Properties
The electronic character of the imidazole ring in this compound is profoundly influenced by the cumulative effects of its substituents. The most dominant feature is the 5-nitro group, which is a powerful electron-withdrawing group through both resonance and inductive effects. This effect significantly reduces the electron density of the heterocyclic ring system, a property essential for the biological mechanism of many nitroimidazole compounds. jocpr.com The reduction of this nitro group under low-oxygen conditions is a key step in the generation of cytotoxic intermediates. researchgate.net
| Substituent | Position | Electronic Effect | Influence on Imidazole Ring |
| Nitro (NO₂) | C5 | Strong Electron-Withdrawing | Greatly reduces electron density; activates the ring for nucleophilic attack. |
| Methyl (CH₃) | C2 | Weak Electron-Donating | Slightly increases electron density, potentially influencing regioselectivity. |
| Azidoethyl (-CH₂CH₂N₃) | N1 | Weak Electron-Withdrawing | Further decreases overall ring electron density. |
Imidazole Ring System Reactivity and Substituent Effects
The imidazole ring in this compound is highly deactivated towards electrophilic aromatic substitution. The potent electron-withdrawing nature of the 5-nitro group makes the ring electron-poor and thus unattractive to attack by electrophiles.
Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In related 5-nitroimidazole compounds like metronidazole and 1,2-dimethyl-5-nitroimidazole, the C4 position is activated for nucleophilic attack. researchgate.net Studies have shown that strong nucleophiles can displace groups at this position. For example, metronidazole has been reported to react with hydrazine (B178648) via an initial attack at the C4 position. researchgate.net While the parent compound, this compound, lacks a conventional leaving group at C4, this inherent reactivity suggests that under appropriate conditions, the C4-H could potentially be displaced by exceptionally strong nucleophiles or that the ring could undergo addition-elimination type reactions. researchgate.net The addition of radical nucleophiles, such as semiquinone radicals, to the imidazole ring of other nitroimidazoles has also been observed. acs.org
The chemical stability of this compound is governed by the lability of both the nitroimidazole core and the azidoethyl side chain.
Reduction of the Nitro Group: A primary chemical transformation and degradation pathway for 5-nitroimidazoles is the reduction of the nitro group. nih.gov This process is central to their biological activity but also represents a major route of chemical degradation. researchgate.net The reduction can proceed through several stages, forming reactive nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) derivatives. nih.gov These highly reactive intermediates can covalently bind to macromolecules or lead to the cleavage and fragmentation of the imidazole ring itself. researchgate.netnih.gov Theoretical studies on the degradation of metronidazole initiated by hydroxyl radicals confirm that the C=N double bond of the imidazole ring is a primary reaction site. mdpi.com
Decomposition of the Azide Group: The azide functional group is inherently unstable and can decompose upon exposure to heat or UV light. This decomposition typically proceeds via the loss of dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as insertion or rearrangement, leading to a variety of degradation products.
General Degradation: Like its parent compound metronidazole, this compound is expected to be susceptible to photodegradation. researchgate.net Studies on various 5-nitroimidazoles show that degradation kinetics are often first-order and that stability is influenced by factors such as pH and temperature. researchgate.netresearchgate.net Under conditions of combustion, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) are formed. cdhfinechemical.com
Strategies for Further Chemical Derivatization and Conjugate Formation
The structure of this compound offers multiple avenues for chemical modification to create novel derivatives and bioconjugates. The primary handles for these transformations are the terminal azide group and its reduced form, the amine.
The synthesis of the target compound itself is a derivatization of its precursor, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole). The hydroxyl group is typically converted into a better leaving group, such as a mesylate or tosylate, which is subsequently displaced by a nucleophile like sodium azide (NaN₃). nih.gov
Derivatization via the Azide Group: The terminal azide is an exceptionally versatile functional group for conjugate formation, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and specific ligation of the azido-functionalized nitroimidazole to a wide array of molecules that have been tagged with a terminal alkyne. This strategy enables the covalent linking of the nitroimidazole core to other chemical entities to create multifunctional molecules.
| Target Conjugate Type | Alkyne-Functionalized Partner | Potential Application | Reference for Strategy |
| Fluorescent Probes | Alkyne-bearing fluorophore (e.g., coumarin (B35378), fluorescein) | Bioimaging, cellular tracking | nih.gov |
| Biotinylated Derivatives | Alkyne-biotin | Affinity purification, target identification | nih.gov |
| Peptide Conjugates | Alkyne-modified peptides or proteins | Targeted delivery, therapeutic combinations | nih.gov |
| Drug-Drug Conjugates | Alkyne-tagged drug molecule | Dual-action therapeutics, synergistic agents | nih.gov |
Derivatization via the Amine Precursor: An alternative and powerful strategy involves the reduction of the azide group to a primary amine, yielding 1-(2-aminoethyl)-2-methyl-5-nitroimidazole. nih.govnih.gov This primary amine is a nucleophilic handle that can readily undergo a variety of well-established chemical reactions to form stable covalent bonds.
| Reaction Type | Reagent Class | Resulting Linkage/Group | Reference for Strategy |
| Acylation | Acyl chlorides, Anhydrides | Amide | nih.gov |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | researchgate.net |
| Reductive Amination | Aldehydes, Ketones (with reducing agent) | Secondary/Tertiary Amine | nih.gov |
| Isocyanate/Isothiocyanate Addition | Isocyanates, Isothiocyanates | Urea, Thiourea | nih.gov |
These derivatization strategies allow for the systematic modification of the compound's physicochemical properties, such as lipophilicity and solubility, and for the development of sophisticated conjugates for research and therapeutic applications. jocpr.comresearchgate.net
Advanced Spectroscopic Characterization and Computational Insights into 1 2 Azidoethyl 2 Methyl 5 Nitroimidazole
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of atoms within the 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole molecule. While one-dimensional NMR provides initial information, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for complete structural elucidation.
In the ¹H NMR spectrum, the imidazole (B134444) ring proton (H-4) is expected to appear as a singlet in the downfield region, typically around δ 8.0 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitro group. The methyl protons at the C-2 position would also resonate as a singlet, but at a more upfield position, generally around δ 2.5 ppm. The ethyl group protons would present as two triplets, corresponding to the N-CH₂ and CH₂-N₃ moieties, with coupling between them.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The chemical shifts are influenced by the electronic environment. For instance, the carbon atoms of the imidazole ring (C-2, C-4, and C-5) would have characteristic resonances, with C-5 being significantly deshielded due to the attached nitro group.
2D NMR experiments provide correlational data that confirms the structure. A COSY spectrum would show a cross-peak between the two methylene (B1212753) protons of the ethyl chain, confirming their adjacent relationship. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. The most definitive connections are often established through an HMBC experiment, which reveals long-range (2-3 bond) correlations between protons and carbons. For example, the N-CH₂ protons would show a correlation to the C-4 and C-5 carbons of the imidazole ring, confirming the point of attachment of the azidoethyl side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-2-CH₃ | ~2.5 (s, 3H) | ~14 |
| N-CH₂ | ~4.4 (t, 2H) | ~48 |
| CH₂-N₃ | ~3.8 (t, 2H) | ~50 |
| C-4-H | ~8.0 (s, 1H) | ~138 |
| C-2 | - | ~151 |
| C-4 | - | ~122 |
| C-5 | - | ~140 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. The exact mass of the molecular ion ([M+H]⁺) can be calculated and compared with the experimentally determined value, with a high degree of accuracy (typically within 5 ppm), providing unequivocal evidence for the molecular formula C₆H₈N₆O₂.
Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods used for such analyses. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation would likely be the loss of the azide (B81097) group (N₃) as nitrogen gas (N₂), a common fragmentation for azides, followed by the loss of the remaining nitrogen atom. Other significant fragments would arise from the cleavage of the ethyl side chain and the nitroimidazole ring.
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Ion/Fragment | Proposed Structure | Calculated m/z |
| [M+H]⁺ | [C₆H₉N₆O₂]⁺ | 197.0787 |
| [M-N₂]⁺ | [C₆H₈N₄O₂]⁺ | 168.0675 |
| [M-N₃]⁺ | [C₆H₈N₃O₂]⁺ | 154.0617 |
| [C₄H₅N₃O₂]⁺ | 2-methyl-5-nitroimidazole (B138375) cation | 127.0382 |
| [C₅H₆N₂O₂]⁺ | Fragment from side chain cleavage | 126.0430 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. The IR spectrum is particularly useful for identifying polar functional groups, while Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
The most characteristic absorption in the IR spectrum of this compound would be the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears in the region of 2100-2160 cm⁻¹. The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would give rise to two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹, and the C=N and C=C stretching vibrations of the imidazole ring would appear in the 1400-1600 cm⁻¹ region.
The Raman spectrum would also show a strong band for the symmetric nitro stretch and would be particularly useful for observing the vibrations of the imidazole ring.
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 (Strong, Sharp) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (Strong) |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 (Strong) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N, C=C (Imidazole) | Stretch | 1400 - 1600 |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the properties of this compound at the molecular level.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. semanticscholar.org By performing DFT calculations, one can obtain an optimized molecular geometry that can be compared with experimental data from X-ray crystallography. DFT can also be used to predict various properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net These calculations help in understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. For instance, the MEP would likely show a negative potential around the nitro group and the azide group, indicating these as regions susceptible to electrophilic interaction.
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound, typically in a solvent like water, would allow for the exploration of its conformational landscape. nih.gov This is particularly important for understanding the flexibility of the azidoethyl side chain and its preferred orientations in a dynamic environment. MD simulations can also be used to study the interactions of the molecule with its surroundings, providing insights into its solvation and potential binding to biological macromolecules. nih.gov
Quantum Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantum Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For nitroimidazole derivatives, including this compound, QSAR studies are instrumental in elucidating the key molecular features that govern their therapeutic effects, thereby providing design principles for novel, more potent agents. These models are built upon a foundation of calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties.
The development of a robust QSAR model typically involves the use of statistical methods such as Multiple Linear Regression (MLR) and Principal Component Analysis (PCA) to correlate molecular descriptors with biological activity. eurekaselect.com For instance, in studies of related nitroimidazole and benzimidazole (B57391) derivatives, descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., dipole moment), and steric parameters (e.g., molar refractivity, surface area) have been shown to be critical in determining their antimicrobial or anticancer activities. ijpsonline.comnih.gov A positive correlation with lipophilicity often suggests that the compound's ability to penetrate biological membranes is a key factor in its efficacy, while electronic descriptors can shed light on the nature of the compound's interaction with its biological target. ijpsonline.com
In a QSAR study on a series of nitroimidazole derivatives designed to target tumor hypoxia, a model was developed that showed a strong correlation between the predicted and experimental activities, with a squared correlation coefficient (r²) of 0.86. nih.gov This indicates that the model could explain 86% of the variance in the observed biological activity. Such validated models are powerful tools for the in silico screening of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest predicted activity.
Below is an interactive table showcasing typical descriptors used in QSAR studies of nitroimidazole analogs and their general influence on biological activity.
| Descriptor Class | Specific Descriptor | General Influence on Activity | Rationale |
| Electronic | Dipole Moment | Can be positively or negatively correlated | Reflects the polarity of the molecule and its ability to engage in dipole-dipole interactions with a receptor. |
| Steric | Molar Refractivity | Often negatively correlated | Indicates that bulky substituents may hinder the optimal binding of the molecule to its target site. ijpsonline.com |
| Lipophilicity | logP | Often positively correlated | A higher logP value suggests greater lipid solubility, which can enhance cell membrane permeability. nih.gov |
| Topological | Wiener Index | Variable | Describes the molecular branching and compactness, which can influence how the molecule fits into a binding pocket. |
It is through the systematic variation of substituents on the nitroimidazole scaffold and the subsequent analysis of the resulting QSAR models that clear design principles can be established. For this compound, modifications to the azidoethyl side chain or the methyl group could be guided by QSAR predictions to enhance its desired biological activity.
Reaction Mechanism Studies through Computational Pathways
Computational chemistry provides powerful tools for investigating the reaction mechanisms of bioactive molecules like this compound at the atomic level. Techniques such as Density Functional Theory (DFT) are employed to map out the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energy barriers. nih.gov This information is crucial for understanding how the compound exerts its biological effect, which for many nitroimidazoles involves bioreductive activation. nih.gov
The mechanism of action for many 5-nitroimidazole compounds is believed to be initiated by the reduction of the nitro group, a process that is often more efficient under the hypoxic conditions found in certain bacteria or tumors. nih.gov Computational studies can model this reduction process, elucidating the stepwise addition of electrons and protons to the nitro group and the subsequent formation of reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) derivatives, which are thought to be responsible for the cytotoxic effects.
For example, theoretical studies on the degradation of metronidazole (B1676534), a closely related 5-nitroimidazole, have used DFT to explore its reaction with hydroxyl radicals. nih.gov These studies have identified the most probable reaction pathways, such as the addition of the radical to the imidazole ring and hydrogen abstraction from the ethyl side chain, by calculating the Gibbs free energy barriers for each potential step. nih.gov The pathway with the lowest energy barrier is considered the most favorable.
A hypothetical reaction pathway for the activation of a nitroimidazole derivative might involve the following computationally modeled steps:
Single-Electron Reduction: The initial step is the acceptance of an electron by the nitro group, forming a nitro radical anion. Computational models can predict the electron affinity of the molecule and the geometry of the resulting radical.
Formation of Reactive Species: Subsequent reduction and rearrangement steps can be modeled to show the formation of cytotoxic species. The energy barriers for these transformations can be calculated to determine the feasibility of different mechanistic pathways.
Interaction with Biomolecules: While more complex, computational methods can also be used to model the interaction of the activated drug with biological macromolecules like DNA, providing insight into the ultimate mechanism of cell death.
While specific computational studies on the reaction pathways of this compound are not widely published, the methodologies are well-established. Such studies would provide invaluable information on its mechanism of action, potential metabolites, and the intrinsic properties that make it a candidate for further development.
Research Applications in Chemical Biology, Diagnostics, and Materials Science
Design and Synthesis of Molecular Probes for Research Applications
The dual functionality of 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole makes it an ideal starting point for the rational design of molecular probes. The 5-nitroimidazole core acts as a hypoxia-targeting element, while the azidoethyl group serves as a versatile anchor for conjugation to various reporter molecules through highly efficient "click chemistry." lumiprobe.comresearchgate.net This modular approach allows for the synthesis of a wide array of probes for different research applications. elsevierpure.commdpi.com
The azido (B1232118) group on this compound is readily exploited for the synthesis of fluorescent probes via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comnih.gov This reaction allows the covalent attachment of an alkyne-functionalized fluorophore to the nitroimidazole scaffold. researchgate.net This strategy enables researchers to visualize the localization of the compound within cells.
Under hypoxic conditions, the nitro group is reduced, leading to the trapping of the molecule inside these cells. A fluorescently tagged version allows for the direct visualization of this accumulation in hypoxic regions of cell cultures using fluorescence microscopy. Furthermore, studies have shown that the formation of the triazole ring during the click reaction can itself induce or enhance fluorescence, providing a potential mechanism for direct imaging without the need for a traditional large fluorogenic reporter. fiu.edu This approach is valuable for studying the compound's distribution and its preference for low-oxygen environments, which is characteristic of solid tumors and certain microbial infections. mdpi.comfiu.edu
Table 1: Strategy for Fluorescent Probe Synthesis
| Component | Role in Probe | Chemical Basis for Inclusion |
| This compound | Hypoxia-targeting scaffold & chemical handle | The 5-nitroimidazole core is selectively reduced and retained in hypoxic cells. The azide (B81097) (N₃) group allows for specific conjugation. |
| Alkyne-modified Fluorophore | Reporter Group | Provides a detectable fluorescent signal for microscopy. Examples include coumarin (B35378) or rhodamine derivatives. |
| Click Chemistry (CuAAC) | Ligation Method | Forms a stable, covalent triazole linkage between the nitroimidazole and the fluorophore with high efficiency and specificity. lumiprobe.com |
Identifying the specific biomolecules that a compound interacts with is crucial for understanding its mechanism of action. This compound can be converted into an affinity probe to identify its adduction targets following reductive activation. The general workflow involves allowing the compound to interact with its targets within a biological system (e.g., cell lysate or live cells). elsevierpure.com
After the nitro group is reduced to a reactive species that covalently binds to nearby proteins or other macromolecules, the still-intact azide group is used to "click" on a reporter tag, most commonly biotin (B1667282). elsevierpure.com The biotinylated complexes can then be selectively enriched from the complex biological mixture using streptavidin-coated beads. The captured proteins are subsequently identified using proteomic techniques like mass spectrometry. This powerful strategy helps to create a detailed map of the covalent adducts formed by the activated nitroimidazole, providing direct insight into its molecular targets. plos.org
The 5-nitroimidazole core is a well-established pharmacophore for developing Positron Emission Tomography (PET) imaging agents that target hypoxic tissues. nih.gov The selective trapping of these compounds in low-oxygen environments allows for non-invasive visualization of tumor hypoxia. This compound serves as a precursor for such probes.
There are two primary strategies for its radiolabeling:
Direct Labeling Approach: The nitroimidazole structure can be modified to incorporate a chelating agent, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). nih.gov This chelator can then stably coordinate with a positron-emitting radiometal like Gallium-68 (⁶⁸Ga). Studies with similar ⁶⁸Ga-labeled nitroimidazole derivatives have shown high labeling efficiency and significant uptake in hypoxic tumor cells. nih.gov
Click Chemistry Approach: The azide group provides a convenient site for attaching a pre-labeled prosthetic group. nih.gov For example, a small molecule containing an alkyne and a radioisotope like Fluorine-18 (¹⁸F) can be efficiently "clicked" onto the azido-nitroimidazole scaffold. This modular, two-step approach is widely used in radiopharmaceutical chemistry because it is robust and can often be performed under mild conditions, preserving the integrity of both the targeting molecule and the radiolabel. nih.gov
Table 2: Radiochemical Labeling Strategies
| Strategy | Description | Example Radioisotope | Key Chemical Moiety |
| Chelate-then-Label | A bifunctional chelator is conjugated to the nitroimidazole, which then coordinates a radiometal. | Gallium-68 (⁶⁸Ga) | NOTA, DOTA |
| Label-then-Click | A small, radiolabeled prosthetic group with an alkyne is synthesized and then attached to the azide on the nitroimidazole via click chemistry. | Fluorine-18 (¹⁸F) | Azide (on the probe), Alkyne (on the prosthetic group) |
Mechanistic Investigations of Interactions with Biomolecules in Vitro/Ex Vivo Model Systems
The biological activity of this compound is contingent upon its chemical interactions with cellular components, particularly after the reductive activation of its nitro group. In vitro and ex vivo studies are essential for dissecting these molecular mechanisms.
The critical first step in the bioactivation of 5-nitroimidazoles is the enzymatic reduction of the nitro group. This process is catalyzed by specific nitroreductases, which are flavoproteins. nih.gov In preclinical models, enzymes such as NADPH:cytochrome P-450 reductase and thioredoxin reductase have been shown to catalyze this reaction. plos.orgnih.gov
The interaction involves the transfer of electrons from a cofactor (like NADPH) to the nitroimidazole substrate. asm.org Model studies using chemical reductants like dithionite (B78146) have demonstrated that a four-electron reduction is required to form the key reactive intermediate, a hydroxylamine (B1172632) derivative. nih.govnih.gov While specific inhibition outcomes for this compound are not detailed, these mechanistic studies confirm its role as a substrate for critical redox enzymes. The rate and extent of this enzymatic interaction are pivotal, as they directly control the generation of the active form of the compound. mdpi.com
Once reductively activated by enzymes, the resulting hydroxylamine intermediate of the 5-nitroimidazole is a highly reactive electrophile. This species is capable of forming covalent adducts with nucleophilic biomolecules, including DNA and RNA. nih.gov Mechanistic studies on related 5-nitroimidazoles have provided a model for this interaction. plos.orgnih.gov
The process is believed to involve a nucleophilic attack by DNA, likely from the guanine (B1146940) base, on the C4 position of the imidazole (B134444) ring of the activated drug. nih.gov This attack leads to the formation of a stable, covalent DNA adduct, disrupting the normal structure and function of the nucleic acid. The formation of these adducts is a key event in the biological effects of nitroimidazoles. Studies using radiolabeled analogues have confirmed the covalent binding to DNA and have helped to elucidate the stoichiometry of the reductive activation process, confirming that a four-electron reduction is necessary for maximal DNA binding. nih.gov
Protein Binding and Conformational Changes
The interaction of 5-nitroimidazoles with proteins is a critical aspect of their biological activity, which is predicated on the reductive activation of the nitro group. Under anaerobic conditions, enzymes such as human hepatic microsomal enzymes can catalyze the reduction of 5-nitroimidazoles. nih.gov This process requires four electrons, leading to the formation of a highly reactive hydroxylamine intermediate. nih.gov This activated species is then capable of forming covalent bonds with biological macromolecules, including proteins. nih.gov
Studies on related 5-nitroimidazoles, such as metronidazole (B1676534) and ronidazole, have demonstrated that this covalent binding occurs through nucleophilic attack, specifically at the C4 position of the imidazole ring, resulting in the loss of a proton at this site. nih.gov While the imidazole ring itself remains intact, the covalent adduction to a protein invariably alters the protein's local chemical and physical properties.
Although direct studies detailing the specific conformational changes induced by this compound are not extensively documented, the principles of protein-ligand interactions suggest that such a covalent modification would have significant structural consequences. Two primary models describe these changes: the "induced fit" model, where the binding of a ligand forces a change in the protein's shape, and the "pre-existing equilibrium" model, which posits that proteins exist as an ensemble of conformations, with the ligand selectively binding to and stabilizing one of them. nih.govpsu.edu Covalent attachment of the bulky and chemically distinct nitroimidazole moiety to a protein residue would likely lock the protein into a specific conformation, potentially altering its folding, stability, and ability to interact with other binding partners. nih.gov
Table 1: Mechanism of 5-Nitroimidazole Protein Binding
| Feature | Description | Reference |
|---|---|---|
| Activation Condition | Anaerobic or hypoxic environment | nih.gov |
| Activation Mechanism | Four-electron reduction of the nitro group to a hydroxylamine | nih.gov |
| Reactive Species | Electrophilic hydroxylamine intermediate | nih.gov |
| Binding Site on Imidazole | C4 position of the imidazole ring | nih.gov |
| Nature of Bond | Covalent | nih.gov |
Development of Bioconjugation Reagents and Chemical Tools
The azidoethyl group at the N-1 position of this compound makes it a valuable tool for bioconjugation. The azide moiety is a key functional group in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of molecules under mild, aqueous conditions. tcichemicals.com This has led to the development of the compound and its analogs as versatile chemical tools.
The azide functionality allows for the straightforward immobilization of the nitroimidazole unit onto various surfaces. Substrates, such as glass slides, nanoparticles, or sensor chips, can be functionalized with terminal alkyne groups. The subsequent reaction with this compound via CuAAC chemistry results in the stable, covalent attachment of the molecule to the surface. This strategy can be employed to create surfaces that can probe for specific nitroreductase enzymes or to study the interactions of the immobilized nitroimidazole with biological systems in a controlled manner.
As a bioconjugation reagent, this compound can be used to label proteins and peptides. tcichemicals.com Biomolecules that have been metabolically, genetically, or chemically engineered to contain an alkyne group can be selectively tagged with the nitroimidazole moiety. This labeling can serve several purposes. For instance, it can be used to introduce a "handle" for subsequent detection or purification. Furthermore, attaching the nitroimidazole core to a specific site on a protein or peptide allows for precise studies of its reductive activation and subsequent interactions within a defined molecular context. This approach provides a more controlled alternative to the often non-specific binding that occurs when the nitroimidazole is reduced in the presence of a multitude of proteins. Thiol-reactive agents have also been widely used to modify peptides and proteins at specific sites, offering high chemoselectivity. nih.gov
The principles of click chemistry also enable the integration of this compound into advanced polymeric materials. Polymer backbones containing pendant alkyne groups can be readily functionalized by reaction with the azide-containing nitroimidazole. This creates polymers decorated with the nitroimidazole unit, which could have applications in drug delivery systems designed to release a payload under hypoxic conditions, or as materials that change their properties in response to a low-oxygen environment.
Structure-Activity Relationship (SAR) Exploration for Chemical Design Principles
The biological activity of nitroimidazoles is highly dependent on their chemical structure. Extensive research has been conducted to understand the structure-activity relationships (SAR) that govern their efficacy, with the goal of designing more potent and selective compounds. nih.govresearchgate.netjocpr.comnih.gov Key regions of the nitroimidazole structure, including the N-1 side chain, the substituent at the C2 position, and the position of the nitro group itself, are crucial for activity. nih.govjocpr.com
Systematic modifications of the 2-methyl-5-nitroimidazole (B138375) scaffold, the core of metronidazole and related compounds, have yielded significant insights into the chemical requirements for biological activity.
N-1 Side Chain: The substituent at the N-1 position significantly influences the compound's physicochemical properties and biological activity. jocpr.com While the simple 1-(2-hydroxyethyl) side chain of metronidazole is effective against anaerobic bacteria and protozoa, modifications can alter the activity spectrum. researchgate.net For example, replacing the hydroxyl group with other functionalities has been explored to generate derivatives with different potencies. jocpr.com Comparative studies of 2-methyl-5-nitroimidazoles with varying N-1 substitutions (e.g., metronidazole, tinidazole (B1682380), ornidazole, secnidazole) show that these changes can lead to significant differences in MIC values against various bacteria. nih.gov For instance, on a molar basis against Bacteroides fragilis, the activity of tinidazole was found to be greater than that of ornidazole, which in turn was more active than metronidazole. nih.gov
C2 and C5 Positions: The regions around the C2 and C5 positions are critical for interaction with biological receptors in anaerobic organisms. jocpr.com The presence of the nitro group at the 5-position is considered essential for the activity of this class of compounds against anaerobic microbes. jocpr.com
Comparison with 4-Nitroimidazoles: A key distinction in SAR exists between 5-nitroimidazoles and their 4-nitroimidazole (B12731) isomers, such as PA-824. nih.gov While 5-nitroimidazoles like metronidazole are primarily active against anaerobic organisms, certain 4-nitroimidazoles exhibit potent activity against Mycobacterium tuberculosis under both aerobic and anaerobic conditions. nih.gov SAR studies have shown that for 4-nitroimidazoles, a lipophilic side chain is required for both aerobic and anaerobic activity. nih.gov Conversely, adding a similar lipophilic side chain to the 5-nitro series did not confer aerobic activity and, in some cases, decreased anaerobic activity. nih.gov
Bicyclic Analogs: The development of bicyclic nitroimidazoles, such as PA-824, marked a significant advance. The rigid bicyclic structure, which incorporates the N-1 side chain into a second ring, is a key determinant of the broad-spectrum activity of 4-nitroimidazoles. nih.gov However, creating a corresponding bicyclic analog of a 5-nitroimidazole did not result in the same gain of aerobic activity, highlighting fundamental differences in the mechanism or activation of the two isomers. nih.gov
Table 2: Structure-Activity Relationship of Selected 1-Substituted 2-Methyl-5-nitroimidazoles
| Compound | N-1 Substituent | Key Finding | Reference |
|---|---|---|---|
| Metronidazole | -CH₂CH₂OH | Baseline compound; active against anaerobes but not aerobes. | researchgate.net |
| Benzene sulfonated derivative (M1) | -CH₂CH₂OS(O)₂Ph | Gained inhibitory activity against aerobic Staphylococcus aureus (MIC = 250 µg/ml). | researchgate.net |
| Phenylacetamide derivative (M3) | -CH₂CH₂NHC(O)CH₂Ph | Showed activity against aerobic Streptococcus B (MIC = 187.5 µg/ml). | researchgate.net |
| Tinidazole | -CH₂CH₂SO₂CH₂CH₃ | Generally exhibits greater molar activity against B. fragilis than metronidazole. | nih.gov |
| Ornidazole | -CH(CH₂Cl)CH₂OH | Generally exhibits greater molar activity against B. fragilis than metronidazole. | nih.gov |
| Secnidazole | -CH₂CH(OH)CH₃ | Activity against B. fragilis is comparable to metronidazole. | nih.gov |
Variation of Azidoethyl Side Chain Length and Substitution
The N-1 side chain of 5-nitroimidazoles is a critical determinant of the compound's physicochemical properties and, consequently, its biological interactions and chemical reactivity. While direct comparative studies on a homologous series of 1-(azidoalkyl)-2-methyl-5-nitroimidazoles are not extensively documented in publicly available research, the principles governing the effects of alkyl chain length and substitution are well-established in medicinal and materials chemistry.
Modifying the length of the alkyl chain that separates the azide group from the nitroimidazole core—for instance, extending the ethyl (C2) linker to propyl (C3) or butyl (C4)—can systematically alter several key molecular parameters. Generally, increasing the alkyl chain length leads to a decrease in the diffusion coefficient and an increase in hydrophobicity. researchgate.net This increased lipophilicity can influence tissue penetration and the compound's interaction with biological membranes and hydrophobic pockets in proteins. jocpr.com However, in the context of 5-nitroimidazoles, the relationship is not always linear; for some derivatives, increased side-chain length has been shown to decrease certain biological activities. jocpr.com
Furthermore, the length and flexibility of the linker can affect the accessibility of the terminal azide group for chemical reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are foundational "click chemistry" reactions. A longer, more flexible chain might reduce steric hindrance around the azide, potentially facilitating its reaction with bulky alkyne-containing partners. Conversely, a very long and flexible chain could fold back, creating self-interference.
Substitutions on the azidoethyl side chain itself, such as the introduction of hydroxyl or amino groups, would primarily modulate the compound's hydrophilicity and potential for hydrogen bonding. Adding hydroxyl groups, for example, is a common strategy to increase aqueous solubility. nih.gov
The following table outlines the expected trends in key properties when the length of the azidoalkyl side chain on the 1-(azidoalkyl)-2-methyl-5-nitroimidazole scaffold is varied. These trends are extrapolated from general principles of physical organic chemistry and studies on related compound series.
| Side Chain Variation | Expected Impact on Hydrophobicity | Expected Impact on Steric Hindrance at Azide | Potential Influence on Reactivity/Interaction |
| 1-(2-Azidoethyl)- | Baseline | Baseline | Standard for bioorthogonal conjugation. |
| 1-(3-Azidopropyl)- | Increased | Potentially decreased due to greater flexibility | May enhance accessibility for click chemistry with sterically demanding partners; altered pharmacokinetics. |
| 1-(4-Azidobutyl)- | Further Increased | Potentially further decreased, but may increase non-specific hydrophobic interactions | Could improve membrane permeability but might lead to aggregation or non-specific binding. |
| 1-(2-Azido-1-hydroxyethyl)- | Decreased | Increased | Enhanced water solubility; potential for altered binding via hydrogen bonds. |
This table presents generalized expected trends based on established chemical principles. Actual experimental outcomes may vary depending on the specific reaction or biological system under investigation.
Impact of Substituent Electronic and Steric Properties on Reactivity and Chemical Interactions
The reactivity of this compound is governed by two primary functional domains: the nitroimidazole core and the terminal azide group. The electronic and steric properties of substituents on the molecule influence the chemical behavior of both.
Reactivity of the Azide Group: The azide moiety serves as a bioorthogonal handle for "click chemistry," a powerful tool for molecular ligation in complex biological environments. nih.govnih.gov The reactivity of the azide in these cycloaddition reactions is highly dependent on the electronic and steric environment.
Electronic Effects: Research has demonstrated that the rate of CuAAC reactions is enhanced when the azide is attached to an electron-withdrawing group. This is because the azide typically acts as a nucleophile in the key bond-forming step of the catalytic cycle. An adjacent electron-withdrawing group can polarize the azide, making it more reactive. The nitroimidazole ring itself is a strong electron-withdrawing system, which should enhance the reactivity of the attached azidoethyl group compared to a simple alkyl azide.
Steric Effects: Steric hindrance around the azide group can significantly impede its ability to react with an alkyne partner. The reactivity of alkyl azides in click reactions is generally higher when there is less steric congestion near the reactive azide terminus. While the ethyl linker in this compound provides some separation from the bulk of the imidazole ring, any substitution on the linker itself or the use of very bulky reaction partners could influence reaction kinetics. The small size of the azide group is one of its key advantages, as its incorporation into a molecule does not typically cause significant structural perturbations. nih.gov
The table below summarizes the general impact of substituent properties on the reactivity of the key functional groups in this compound.
| Functional Group | Property of Substituent | General Impact on Reactivity |
| 5-Nitro Group | Electron-withdrawing | Increases electron affinity of the ring, facilitating bioreduction under hypoxia. |
| 5-Nitro Group | Electron-donating | Decreases electron affinity of the ring, potentially hindering bioreductive activation. |
| Azide Group | Electron-withdrawing (on adjacent carbon) | Increases azide reactivity in click chemistry reactions. |
| Azide Group | Steric Bulk (near the azide) | Decreases reaction rates in click chemistry due to steric hindrance. |
Future Research Directions and Emerging Paradigms
Development of Novel and Efficient Synthetic Routes
Future research is anticipated to focus on developing more efficient, scalable, and safer synthetic methodologies for 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole and its derivatives. While established methods exist for creating 2-methyl-5-nitroimidazole (B138375) structures, often starting from precursors like metronidazole (B1676534), the introduction and handling of the azide (B81097) group present distinct challenges. tandfonline.com
Prospective synthetic strategies may include:
Late-Stage Functionalization: Developing methods to introduce the azidoethyl group at a later stage in the synthesis, potentially reducing the number of steps where the energetic azide moiety must be handled.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of the azide component or the final compound. This approach can enhance safety by minimizing the volume of reactive intermediates at any given time and allow for precise control over reaction conditions, potentially improving yields.
Protecting Group Strategies: The development of novel protecting groups for azides could expand the range of compatible chemical reactions. eurekalert.orgsciencedaily.com Researchers have explored phosphine-based protection, which could be adapted to shield the azide during other modifications to the nitroimidazole ring, followed by a clean deprotection step. eurekalert.orgsciencedaily.com
Enzymatic Synthesis: Exploring biocatalytic methods, using enzymes to perform specific transformations, could offer a greener and more selective alternative to traditional chemical synthesis.
Table 1: Comparison of Synthetic Approaches for Azido-Nitroimidazoles
| Synthetic Strategy | Description | Potential Future Advantages | Associated Research Focus |
|---|---|---|---|
| Classical Batch Synthesis | Multi-step synthesis involving nucleophilic substitution on a metronidazole-derived precursor. | Well-established procedures. | Yield optimization, purification improvements. |
| Flow Chemistry | Synthesis in continuous flow reactors to manage reaction parameters and safety of handling azides. | Enhanced safety, improved scalability, higher consistency. | Reactor design, optimization of flow parameters. |
| Protected Azide Intermediates | Use of protecting groups (e.g., phosphazides) to mask the azide's reactivity during other synthetic steps. eurekalert.orgsciencedaily.com | Allows for a broader range of chemical transformations on the core scaffold. | Development of novel, orthogonal protecting groups. |
| Biocatalysis | Employing enzymes for specific synthetic steps, such as the formation of the ethyl linker or introduction of the azide. | High selectivity, milder reaction conditions, reduced environmental impact. | Enzyme discovery and engineering. |
Exploration of Unconventional Reactivity Profiles and Transformations
The future utility of this compound hinges on exploiting its dual reactivity. The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov
Key areas for future exploration include:
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) forms an amide bond and is one of the foundational bioorthogonal reactions. nih.govnih.gov Future work could involve developing novel phosphine probes that, upon ligation with the compound, activate a fluorescent signal or release a therapeutic agent.
Azide-Alkyne Cycloadditions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Known as "click chemistry," this highly efficient reaction forms a stable triazole linkage. mdpi.com While effective, the copper catalyst's toxicity limits its use in living cells. nih.gov Future methodological research could focus on developing more biocompatible copper-ligand systems or pro-catalysts that are activated only at the target site.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (B158145) that reacts with the azide without a toxic metal catalyst, making it suitable for live-cell applications. acs.orgresearchgate.net Future research will likely focus on synthesizing novel cyclooctynes with faster reaction kinetics and improved stability to enhance the efficiency of SPAAC-based labeling. researchgate.net
Bioreductive Activation: The nitro group is selectively reduced under hypoxia by cellular nitroreductases to form reactive intermediates that can covalently bind to macromolecules. nih.govnih.gov Future studies could aim to identify the specific enzymes responsible for this activation and characterize the resulting adducts with proteins and other cellular components, providing a deeper understanding of its mechanism of action.
Table 2: Bioorthogonal Reactions for this compound
| Reaction | Reactant Partner | Key Feature | Future Research Focus |
|---|---|---|---|
| Staudinger Ligation | Triphenylphosphine derivative | Forms an amide bond; early bioorthogonal reaction. nih.gov | Designing phosphine probes with built-in reporter functions. |
| CuAAC ("Click" Chemistry) | Terminal Alkyne | High efficiency and formation of a stable triazole. mdpi.com | Developing biocompatible copper catalysts for in-vivo use. nih.gov |
| SPAAC | Strained Cyclooctyne | Copper-free and highly biocompatible for live-cell studies. acs.orgresearchgate.net | Synthesizing cyclooctynes with faster kinetics and greater stability. |
Integration into Multi-Modal Chemical Biology and Diagnostic Research Platforms
The azide handle provides a modular "plug-and-play" platform, enabling the creation of multi-modal agents for research and diagnostics. A single batch of this compound can serve as a common precursor for various specialized probes.
Future research in this area will likely pursue:
Hypoxia-Targeted Imaging Agents: By "clicking" a chelator for a positron-emitting radionuclide (like Fluorine-18) onto the azide, the molecule can be transformed into a PET imaging agent to non-invasively visualize hypoxic tissues in tumors. nih.govkoreascience.krfrontiersin.org Future work will focus on optimizing the pharmacokinetics of these agents for clearer images and faster clearance from non-target tissues. frontiersin.orgsnmjournals.org
Theranostic Platforms: Integration of both an imaging moiety (e.g., a fluorescent dye for optical imaging) and a therapeutic payload onto the same molecule via its azide group could create powerful "theranostic" agents. nih.gov These platforms would allow for simultaneous visualization of hypoxic tumor regions and targeted delivery of therapy.
Activity-Based Probes: The compound can be used to develop probes that report on the hypoxic status of cells. For example, a probe could be designed where a fluorophore-quencher pair is attached via the azide. Upon bioreduction of the nitroimidazole in a hypoxic cell and subsequent binding to a protein, a conformational change could separate the pair, leading to a fluorescent signal.
Application in Advanced Drug Discovery Methodologies and High-Throughput Screening (focus on methodology, not outcomes)
The unique structure of this compound makes it an ideal tool for modern drug discovery methodologies, shifting the focus from the compound as a drug itself to the compound as a probe to find other drugs.
Future methodological applications include:
High-Throughput Screening (HTS): HTS campaigns could be designed to identify novel compounds that modulate the hypoxic activation of nitroimidazoles. A cell-based assay could use this compound as a reporter; after incubation with a library of small molecules under hypoxic conditions, cells would be lysed and tagged with an alkyne-reporter via CuAAC. A change in signal would indicate that a compound has interfered with the bioreduction process.
Target Identification and Validation: After accumulation in hypoxic cells, the reactive intermediates of the nitroimidazole can form covalent bonds with cellular proteins. nih.gov The azide handle can then be used to isolate and identify these protein targets. This methodology, a form of activity-based protein profiling (ABPP), involves "clicking" a biotin (B1667282) tag onto the azide, followed by affinity purification and mass spectrometry to identify the bound proteins. This provides a powerful method for discovering the molecular targets of hypoxia-activated drugs.
Fragment-Based Lead Discovery (FBLD): The compound can be used as a chemical probe in FBLD screens. By immobilizing a target protein known to be involved in hypoxic response, researchers could screen for small molecule "fragments" that bind to it. The azide-functionalized compound could be used as a competitor to validate the binding site of discovered fragments.
Interdisciplinary Research Opportunities at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The full potential of this compound will be realized through interdisciplinary collaboration.
Synthetic Chemistry & Chemical Biology: Chemists can create a library of derivatives with varying linkers and substitutions on the imidazole (B134444) ring. Chemical biologists can then use this library to probe biological systems, for example, to study the relationship between a compound's reduction potential and its cellular uptake, or to map the specific proteins targeted by different derivatives. nih.gov This iterative process of design, synthesis, and testing is a hallmark of chemical biology. nih.gov
Chemical Biology & Materials Science: The compound could be incorporated into "smart" biomaterials. For instance, researchers could develop hydrogels or nanoparticles functionalized with this compound. In a high-oxygen environment, these materials would be stable. However, upon reaching a hypoxic tumor, the bioreduction of the nitroimidazole could trigger a change in the material's properties, such as causing the nanoparticle to swell and release a co-encapsulated drug. The azide group could be used to "click" these materials onto targeting ligands like antibodies, further enhancing their specificity.
This convergence of disciplines promises to unlock new diagnostic tools, therapeutic strategies, and a deeper fundamental understanding of the biology of hypoxia.
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole and its intermediates? The synthesis typically involves functionalizing the imidazole core. For example, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (a structural analog) is synthesized via nucleophilic substitution using anhydrous DMF, triethylamine, and chloro-containing precursors under reflux (50°C) . The azido group can be introduced via azidation of a hydroxyethyl or chloroethyl intermediate using sodium azide. Key steps include solvent selection (e.g., ethyl acetate for extraction) and recrystallization (methanol/ethyl acetate mixtures) to purify intermediates .
Advanced: How can reaction conditions be optimized to improve yield and minimize side reactions during azido group introduction? Optimization involves controlling reaction temperature (<60°C to avoid azide decomposition), solvent polarity (DMF or acetonitrile for solubility), and stoichiometry (excess NaN₃ for complete substitution). Protecting groups may be required to prevent nitro group reduction. Chromatographic purification (e.g., silica gel) is critical for isolating azido derivatives, as residual azides pose safety risks .
Analytical Characterization
Basic: Which analytical techniques are used to characterize this compound? Common methods include:
- HPLC : To assess purity and quantify degradation products (e.g., using C18 columns with UV detection at 315 nm) .
- FTIR : To confirm functional groups (e.g., nitro stretches at ~1,520 cm⁻¹, azide peaks at ~2,100 cm⁻¹) .
- NMR : ¹H/¹³C spectra identify substituent positions (e.g., methyl protons at δ 2.5 ppm, azidoethyl protons at δ 3.5–4.0 ppm) .
Advanced: How can degradation products be identified under accelerated stability conditions? Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) coupled with LC-MS/MS can detect breakdown products. For example, nitro group reduction to amine or azide decomposition to amines/amides may occur, requiring high-resolution mass spectrometry for structural elucidation .
Mechanistic Studies
Basic: What are the proposed biological targets of nitroimidazole derivatives like this compound? Nitroimidazoles often act as prodrugs, undergoing nitroreductase-mediated activation in anaerobic environments to generate cytotoxic free radicals, damaging microbial DNA . Some analogs inhibit HIV-1 reverse transcriptase (RT) at submicromolar concentrations, particularly those with diarylmethoxyethyl substituents .
Advanced: How do structural modifications (e.g., azido vs. hydroxyethyl groups) influence enzyme binding and resistance profiles? The azido group’s electron-withdrawing nature may alter redox potential, affecting activation kinetics. Substitutions at the ethyl position (e.g., azido vs. aryloxy) modulate RT binding affinity; bulkier groups improve potency against mutant RT strains (e.g., K103N) by filling hydrophobic pockets . Resistance studies require mutagenesis assays to map binding site interactions .
Stability and Degradation
Basic: What factors influence the stability of this compound in solution? Stability is pH-dependent: acidic conditions accelerate azide decomposition, while alkaline conditions promote nitro group hydrolysis. Light exposure causes photodegradation, necessitating amber glass storage. Thermal stability is limited above 40°C .
Advanced: What strategies stabilize azido-containing nitroimidazoles during long-term storage? Lyophilization with cryoprotectants (e.g., trehalose) improves solid-state stability. Antioxidants (e.g., ascorbic acid) mitigate free radical formation. Controlled humidity (<30% RH) prevents hygroscopic degradation .
Reconciling Data Contradictions
Advanced: How can researchers address discrepancies in reported EC₅₀ values for similar compounds? Variations arise from assay conditions (e.g., oxygen levels affecting nitroreductase activity) or cell line differences (e.g., overexpression of efflux pumps). Standardized protocols (e.g., anaerobic chambers for antimicrobial assays) and orthogonal validation (e.g., isothermal titration calorimetry for binding affinity) reduce inconsistencies .
Structure-Activity Relationships (SAR)
Advanced: How does the azidoethyl substituent impact antibacterial and antiviral activity compared to hydroxyethyl analogs? The azido group enhances lipophilicity, improving membrane permeability. However, it may reduce metabolic stability due to reactivity. Hydroxyethyl derivatives show higher solubility but lower RT inhibition (EC₅₀ = 0.03 µM for thiophene-phenylmethoxy analogs vs. >1 µM for hydroxyethyl) .
Toxicity and Safety
Basic: What are the key toxicity concerns for this compound? Acute oral toxicity (LD₅₀ > 500 mg/kg in rodents) and mutagenicity (Ames test positive) are reported for structurally related nitroimidazoles. Azido groups may pose explosion risks under high pressure or friction .
Advanced: How can genotoxicity risks be mitigated during preclinical development? Prodrug strategies (e.g., masking the nitro group) reduce off-target DNA damage. Computational toxicology models (e.g., Derek Nexus) predict mutagenic hotspots, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
